molecular formula C10H14FNO2S B1271710 N-butyl-4-fluorobenzenesulfonamide CAS No. 312-67-4

N-butyl-4-fluorobenzenesulfonamide

Cat. No.: B1271710
CAS No.: 312-67-4
M. Wt: 231.29 g/mol
InChI Key: RGFXUQFSTLVNLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-butyl-4-fluorobenzenesulfonamide is an organic compound with the molecular formula C10H14FNO2S It is a derivative of benzenesulfonamide, where the sulfonamide group is substituted with a butyl group and a fluorine atom at the para position of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-4-fluorobenzenesulfonamide typically involves the reaction of 4-fluorobenzenesulfonyl chloride with butylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction can be represented as follows:

4-fluorobenzenesulfonyl chloride+butylamineThis compound+HCl\text{4-fluorobenzenesulfonyl chloride} + \text{butylamine} \rightarrow \text{this compound} + \text{HCl} 4-fluorobenzenesulfonyl chloride+butylamine→this compound+HCl

The reaction is usually conducted in an organic solvent, such as dichloromethane, at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters, such as temperature, pressure, and reactant concentrations, can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-butyl-4-fluorobenzenesulfonamide can undergo various types of chemical reactions, including:

    Nucleophilic Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form sulfonic acids or sulfonyl chlorides.

    Reduction Reactions: The sulfonamide group can be reduced to form amines.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used in the presence of an appropriate solvent, such as dimethyl sulfoxide, at elevated temperatures.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used in anhydrous solvents like tetrahydrofuran.

Major Products Formed

    Nucleophilic Substitution: Products include substituted sulfonamides where the fluorine atom is replaced by other functional groups.

    Oxidation: Products include sulfonic acids or sulfonyl chlorides.

    Reduction: Products include primary or secondary amines.

Scientific Research Applications

N-butyl-4-fluorobenzenesulfonamide has several scientific research applications, including:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting the central nervous system.

    Materials Science: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

    Biological Studies: It is used in biochemical assays to study enzyme inhibition and protein interactions.

    Industrial Applications: It is used as a reagent in various chemical processes, including the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of N-butyl-4-fluorobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The fluorine atom can enhance the binding affinity of the compound to its target by forming additional interactions, such as halogen bonds.

Comparison with Similar Compounds

N-butyl-4-fluorobenzenesulfonamide can be compared with other similar compounds, such as:

    N-methyl-4-fluorobenzenesulfonamide: This compound has a methyl group instead of a butyl group, which affects its solubility and reactivity.

    N-butyl-4-chlorobenzenesulfonamide: This compound has a chlorine atom instead of a fluorine atom, which affects its chemical properties and biological activity.

    N-butyl-4-bromobenzenesulfonamide: This compound has a bromine atom instead of a fluorine atom, which affects its reactivity and binding affinity.

The uniqueness of this compound lies in the presence of the fluorine atom, which imparts distinct chemical and biological properties to the compound. The fluorine atom enhances the compound’s stability, lipophilicity, and binding affinity to molecular targets, making it a valuable compound in various scientific research applications.

Properties

IUPAC Name

N-butyl-4-fluorobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14FNO2S/c1-2-3-8-12-15(13,14)10-6-4-9(11)5-7-10/h4-7,12H,2-3,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGFXUQFSTLVNLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNS(=O)(=O)C1=CC=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14FNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50366764
Record name N-butyl-4-fluorobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50366764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

312-67-4
Record name N-Butyl-4-fluorobenzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=312-67-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-butyl-4-fluorobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50366764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-butyl-4-fluorobenzenesulfonamide
Reactant of Route 2
Reactant of Route 2
N-butyl-4-fluorobenzenesulfonamide
Reactant of Route 3
Reactant of Route 3
N-butyl-4-fluorobenzenesulfonamide
Reactant of Route 4
Reactant of Route 4
N-butyl-4-fluorobenzenesulfonamide
Reactant of Route 5
Reactant of Route 5
N-butyl-4-fluorobenzenesulfonamide
Reactant of Route 6
Reactant of Route 6
N-butyl-4-fluorobenzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.